molecular formula C7H5ClO3S B148413 Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate CAS No. 133380-41-3

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate

Cat. No.: B148413
CAS No.: 133380-41-3
M. Wt: 204.63 g/mol
InChI Key: FQNCKWMJTDVYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO3S and its molecular weight is 204.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133380-41-3

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-carbonochloridoylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3

InChI Key

FQNCKWMJTDVYKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(S1)C(=O)Cl

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)Cl

Synonyms

2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (749 mmol) of dimethyl thiophene-2,5-dicarboxylate in 1350 mL of toluene was azeotropically distilled at 130° C. to evaporate 150 mL of it. The reaction solution was cooled to an inner temperature of 70° C., then stirred with 300 mL of 2.5 M potassium hydroxide/methanol for 40 minutes and cooled to room temperature, and the precipitated solid was washed with ethyl acetate by filtration and dried under reduced pressure to obtain 160 g of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate. 100 g (446 mmol) of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate in 700 mL of 1,2-dichloroethane was mixed with 1.73 mL of N,N-dimethylformamide and heated to 90° C., and 68.9 g (119 mmol) of thionyl chloride was added dropwise. The reaction solution was refluxed for 1 hour and then cooled to room temperature, and the resulting crystals were filtered off with 300 mL of 1,2-dichloroethane. The filtrate was concentrated to dryness to obtain 90.4 g (yield 99%) of methyl 5-(chlorocarbonyl)thiophene-2-carboxylate (TEC).
Name
potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two

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